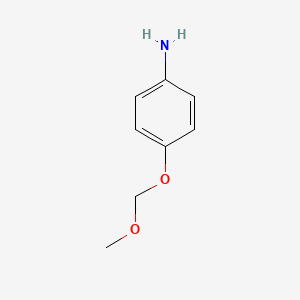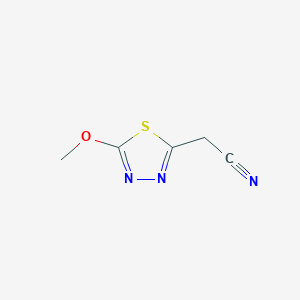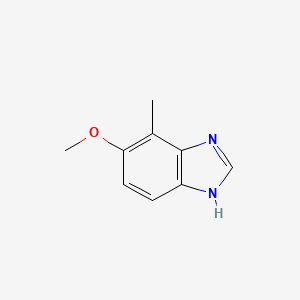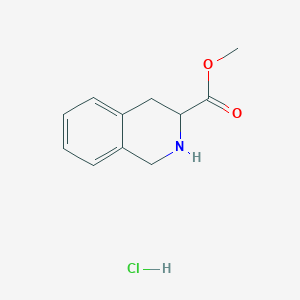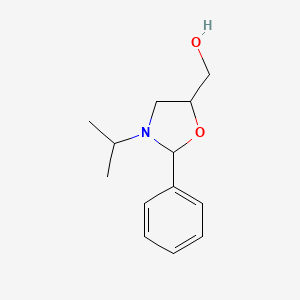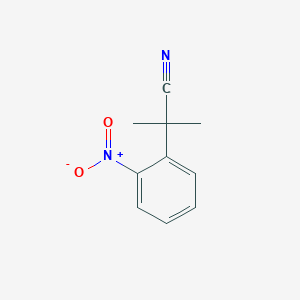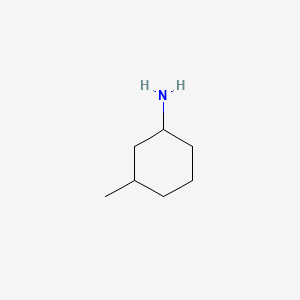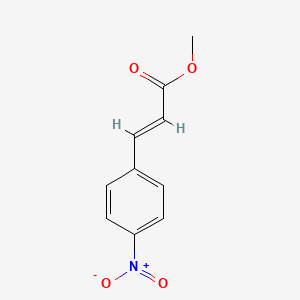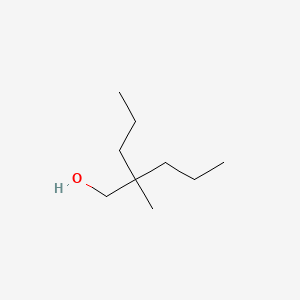
Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate
Vue d'ensemble
Description
Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate, also known as MPTB, is a chemical compound that belongs to the family of thiazolidinediones. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate is not fully understood. However, it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects:
Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate has been found to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate in lab experiments is its high potency and specificity towards PPARγ. However, one of the limitations is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate. One of the areas of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another area of interest is its potential use as a chemopreventive agent for cancer. Furthermore, the development of more water-soluble derivatives of Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate could improve its in vivo administration and efficacy.
Conclusion:
In conclusion, Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the activation of PPARγ, and it has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities in preclinical studies. While it has several advantages for lab experiments, such as high potency and specificity, it also has limitations, such as poor solubility in water. There are several future directions for the research on Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate, including its potential use in neurodegenerative diseases and cancer chemoprevention.
Applications De Recherche Scientifique
Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities in preclinical studies.
Propriétés
IUPAC Name |
methyl 4-(4-methylsulfanylphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-15-12(14)8-7-11(13)9-3-5-10(16-2)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYLSDXIWQUUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)
